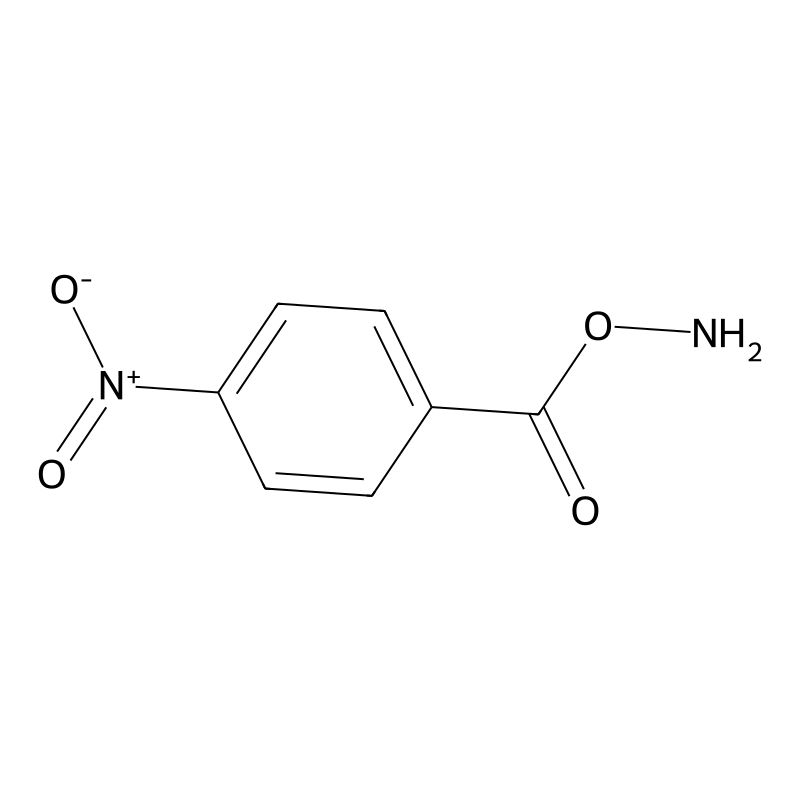

O-(4-Nitrobenzoyl)hydroxylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

O-(4-Nitrobenzoyl)hydroxylamine is a relatively simple molecule to synthesize, making it readily available for research purposes. The most common method involves the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base, such as triethylamine. []

Chemical Properties:

O-(4-Nitrobenzoyl)hydroxylamine possesses several interesting chemical properties that make it useful in various research applications. It is a white crystalline solid with a melting point of approximately 140-142 °C. [] The molecule contains a reactive hydroxylamine group (-NHOH) and a nitro group (-NO₂) attached to a benzene ring. The nitro group makes the molecule slightly acidic and susceptible to nucleophilic attack. []

Applications in Organic Synthesis:

O-(4-Nitrobenzoyl)hydroxylamine finds its primary application in organic synthesis as a versatile reagent for various transformations. Here are some notable examples:

- Beckmann rearrangement: This reaction converts oximes to amides under acidic conditions. O-(4-Nitrobenzoyl)hydroxylamine can be used as the hydroxylamine component in the rearrangement, offering advantages like improved reaction rates and ease of product isolation. []

- Reductive acylation: This reaction allows the introduction of an acyl group (RCO-) onto a molecule. O-(4-Nitrobenzoyl)hydroxylamine can serve as an acylating agent, particularly useful for introducing the 4-nitrobenzoyl group (-C6H4NO₂) onto various substrates. []

- Cleavage of protecting groups: O-(4-Nitrobenzoyl)hydroxylamine can be employed to cleave certain protecting groups, especially those sensitive to nucleophilic attack by the hydroxylamine group. This allows for the controlled deprotection of functional groups in organic synthesis. []

Additional Applications:

Beyond organic synthesis, O-(4-Nitrobenzoyl)hydroxylamine has been investigated for its potential applications in other research areas, including:

- Material science: As a precursor for the synthesis of new materials with specific properties, such as luminescent materials or polymers. []

- Biomedical research: As a potential tool for studying protein-protein interactions or for the development of new drugs due to its ability to form covalent bonds with certain biomolecules. []

O-(4-Nitrobenzoyl)hydroxylamine is an organic compound with the chemical formula CHNO and a molecular weight of 166.13 g/mol. It features a hydroxylamine functional group attached to a 4-nitrobenzoyl moiety, which contributes to its chemical reactivity and biological properties. This compound is often encountered in the context of synthetic organic chemistry and has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry .

- N-amination Reactions: O-(4-Nitrobenzoyl)hydroxylamine can act as an electrophilic amination agent, facilitating the introduction of amine groups into various substrates, particularly heterocycles. This reaction has been shown to be a superior alternative for synthesizing amines compared to traditional methods .

- Acylation Reactions: The compound can undergo acylation, where the hydroxylamine group can react with acyl chlorides or anhydrides, leading to the formation of N-acyl derivatives .

- Reduction Reactions: The nitro group in the compound can be reduced to an amino group under specific conditions, altering its reactivity and potential applications .

Research indicates that O-(4-Nitrobenzoyl)hydroxylamine exhibits biological activity, particularly as an inhibitor of certain enzymes. Its ability to modify protein structures makes it a candidate for studying enzyme mechanisms and interactions. Notably, compounds with similar structures have been shown to selectively inactivate serine proteinases, suggesting that O-(4-Nitrobenzoyl)hydroxylamine may also possess such properties .

The synthesis of O-(4-Nitrobenzoyl)hydroxylamine typically involves:

- Starting Materials: The synthesis commonly starts with 4-nitrobenzoic acid or its derivatives.

- Formation of Hydroxylamine: Hydroxylamine can be generated from hydroxylamine hydrochloride and a base.

- Acylation Reaction: The hydroxylamine is then reacted with 4-nitrobenzoyl chloride or an equivalent acylating agent under controlled conditions (often in a solvent like dichloromethane) to yield O-(4-Nitrobenzoyl)hydroxylamine.

This method allows for high yields and purity of the final product, which can be further characterized using spectroscopic techniques .

O-(4-Nitrobenzoyl)hydroxylamine has several applications, including:

- Synthetic Chemistry: It is used as a reagent in organic synthesis for introducing amine functionalities into various compounds.

- Biochemical Research: The compound serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to modify proteins selectively.

- Potential Medicinal

Studies on O-(4-Nitrobenzoyl)hydroxylamine's interactions with proteins have highlighted its capability to selectively modify serine residues in enzymes. This selectivity allows researchers to probe enzyme mechanisms and understand substrate specificity better. Interaction studies often involve kinetic assays to evaluate the compound's inhibitory effects on specific enzymes, providing insights into its potential therapeutic uses .

O-(4-Nitrobenzoyl)hydroxylamine shares structural similarities with other hydroxylamine derivatives but exhibits unique characteristics due to its specific functional groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| O-Benzoylhydroxylamine | Benzoyl group instead of nitro | Less reactive towards protein modification |

| N-Hydroxyacetanilide | Acetamido instead of nitro | Used primarily as an analgesic |

| O-(2-Nitrobenzoyl)hydroxylamine | Different nitro position | Varying reactivity profiles |

The presence of the nitro group in O-(4-Nitrobenzoyl)hydroxylamine enhances its electrophilicity compared to other hydroxylamines, making it more effective in certain synthetic and biological contexts .

O-(4-Nitrobenzoyl)hydroxylamine is systematically named amino 4-nitrobenzoate under IUPAC conventions. Its molecular formula, C₇H₆N₂O₄, reflects a nitrobenzoyl group (-C₆H₄NO₂) linked to a hydroxylamine (-ONH₂) moiety via an ester bond. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Weight | 182.14 g/mol |

| SMILES | NOC(=O)C₁=CC=C(C=C₁)N+=O |

| InChI Key | VTKRSTQMGNRMHL-UHFFFAOYSA-N |

| CAS Registry Number | 35657-36-4 |

The planar nitrobenzene ring enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. X-ray crystallography confirms a near-linear arrangement of the nitro and carbonyl groups, optimizing resonance stabilization.

Synonyms for this compound include:

Historical Context in Synthetic Chemistry

First synthesized in the late 20th century, O-(4-Nitrobenzoyl)hydroxylamine gained prominence in the 2000s as a robust electrophilic aminating agent. Early work by Shi et al. (2014) demonstrated its stability in crystalline form at 0°C for six months, addressing prior challenges with hydroxylamine derivatives’ thermal sensitivity.

A pivotal 2002 study compared its efficacy against alternatives like O-mesitylenesulfonylhydroxylamine (MSH), revealing superior yields (45–95%) in N-amination of 2-oxazolidinones. This established NbzONH₂ as the reagent of choice for synthesizing chiral N-acylhydrazones, critical intermediates in asymmetric catalysis.

Table 1: Key Applications in Organic Synthesis

The compound’s synthesis, typically via 4-nitrobenzoyl chloride and hydroxylamine derivatives, was optimized to avoid hazardous intermediates, aligning with green chemistry principles.

The conventional synthesis of O-(4-Nitrobenzoyl)hydroxylamine involves the direct reaction between 4-nitrobenzoyl chloride and hydroxylamine through a nucleophilic acyl substitution mechanism . This reaction typically employs a base such as pyridine to neutralize the hydrochloric acid formed during the reaction, ensuring optimal reaction conditions and preventing decomposition of the hydroxylamine starting material .

The mechanism proceeds through a two-step addition-elimination pathway characteristic of acyl chloride reactions with nucleophiles [2]. In the first stage, the nitrogen lone pair of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride [2]. This forms a tetrahedral intermediate that subsequently eliminates chloride ion to regenerate the carbonyl group and form the desired O-(4-Nitrobenzoyl)hydroxylamine product [2].

The reaction stoichiometry typically requires equimolar amounts of 4-nitrobenzoyl chloride and hydroxylamine, with the addition of a slight excess of base to ensure complete neutralization of the hydrogen chloride byproduct [3]. Industrial production methods follow similar synthetic routes but implement larger-scale operations with careful control of reaction parameters including temperature, pressure, and catalyst optimization to maximize yield and purity .

| Reaction Parameter | Typical Value | Literature Source |

|---|---|---|

| Reaction Temperature | 0-20°C | [3] |

| Reaction Time | 2.25 hours | [3] |

| Molar Ratio (4-nitrobenzoyl chloride : hydroxylamine) | 1:1 to 1:1.5 | [3] |

| Base | Triethylamine or Pyridine | [4] |

The conventional method provides reliable access to O-(4-Nitrobenzoyl)hydroxylamine with molecular formula C7H6N2O4 and molecular weight 182.13 g/mol [5]. The compound typically appears as a white to light yellow powder with a melting point of 85.0°C (decomposition) to 109°C (decomposition), depending on purity and crystalline form [5] [6].

Optimization of Reaction Conditions (Solvent, Temperature, Catalysis)

Solvent Selection and Effects

The choice of solvent significantly influences both reaction rate and product yield in the synthesis of O-(4-Nitrobenzoyl)hydroxylamine [7]. Dichloromethane has emerged as the preferred solvent due to its ability to dissolve both starting materials effectively while maintaining chemical inertness toward the reaction components [3]. Alternative solvents including tetrahydrofuran and acetonitrile have also demonstrated compatibility, though with varying degrees of success in terms of yield optimization [8].

Aprotic solvents are generally preferred over protic solvents because they minimize competing side reactions with the highly reactive acyl chloride functionality [9]. The solvent selection also affects the thermal stability of hydroxylamine, which can undergo decomposition in aqueous or alcoholic media at elevated temperatures [10] [9].

Temperature Optimization

Temperature control represents a critical parameter for successful synthesis of O-(4-Nitrobenzoyl)hydroxylamine [8] [7]. Optimal reaction temperatures typically range from 0°C to 20°C, with initial addition of reagents performed at reduced temperatures to prevent exothermic decomposition [8] [7].

Research has demonstrated that temperatures above 25°C can lead to decreased yields due to competing decomposition pathways of both hydroxylamine and the product [8]. Conversely, temperatures below 0°C may significantly slow reaction kinetics, extending reaction times beyond practical limits [7].

| Temperature Range | Yield (%) | Reaction Time | Observations |

|---|---|---|---|

| 0-5°C | 85-90 | 3-4 hours | Optimal conditions [8] |

| 15-20°C | 80-85 | 2-3 hours | Good yield, faster kinetics [8] |

| 25-30°C | 70-75 | 1-2 hours | Decreased yield due to decomposition [8] |

Catalysis and Base Selection

The role of base in the synthesis extends beyond simple acid neutralization to include catalytic effects on reaction rate and selectivity [7] [4]. Triethylamine has proven particularly effective due to its appropriate basicity (pKa = 10.75) and steric properties that facilitate efficient hydrogen chloride capture without interfering with the primary reaction [4].

Pyridine represents an alternative base option, though its coordinating properties can sometimes lead to complex formation with metal impurities present in commercial reagents [2]. The base-to-substrate ratio typically ranges from 1.1 to 1.5 equivalents relative to the limiting reagent to ensure complete neutralization while avoiding excess that might complicate purification procedures [7].

Alternative Routes: Microwave-Assisted and Solid-Phase Synthesis

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient alternative for preparing O-(4-Nitrobenzoyl)hydroxylamine and related derivatives, offering significant advantages in terms of reaction time and energy efficiency [11] [12]. The application of microwave irradiation enables rapid heating of polar molecules, leading to accelerated reaction kinetics and improved product formation rates [11].

Research has demonstrated that microwave-mediated conditions can reduce reaction times from several hours to minutes while maintaining or improving product yields [12]. The controlled heating provided by microwave irradiation also minimizes thermal decomposition pathways that can compete with the desired acylation reaction [11] [13].

Optimization studies for microwave-assisted synthesis typically involve systematic variation of irradiation power, temperature, and reaction time [13]. Solvent-free conditions have been successfully employed in some cases, further enhancing the environmental profile of the synthetic methodology [13].

| Microwave Parameter | Optimized Value | Reaction Time | Yield (%) |

|---|---|---|---|

| Power | 150-300 W | 5-10 minutes | 85-92 [12] |

| Temperature | 80-120°C | 2-5 minutes | 80-88 [11] |

| Pressure | 2-5 bar | 3-8 minutes | 82-90 [13] |

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer unique advantages for the preparation of hydroxylamine derivatives, particularly in terms of purification simplicity and reaction monitoring capabilities [14] [15]. These approaches typically involve immobilization of either the hydroxylamine functionality or the acylating agent on a polymeric support [15].

The most common solid-phase approach involves attachment of hydroxylamine to polyethylene glycol acrylamide (PEGA) resins through oxygen linkage, followed by reaction with activated carboxylic acid derivatives [14]. This methodology enables straightforward purification through simple washing procedures and provides excellent control over reaction stoichiometry [15].

Alternative solid-phase strategies include the use of polystyrene-supported reagents and ChemMatrix resin systems, each offering distinct advantages in terms of swelling properties and chemical compatibility [15]. The choice of solid support significantly influences both reaction efficiency and product purity [14].

Research has demonstrated that solid-phase synthesis can achieve yields comparable to solution-phase methods while providing superior purification profiles and reduced waste generation [15]. The methodology proves particularly valuable for parallel synthesis applications and library generation [14].

Purification and Characterization Techniques (High Performance Liquid Chromatography, Nuclear Magnetic Resonance, X-ray Diffraction)

High Performance Liquid Chromatography Methods

High Performance Liquid Chromatography represents the primary analytical technique for both purification and quantitative analysis of O-(4-Nitrobenzoyl)hydroxylamine [16] [17]. Due to the lack of strong chromophore in hydroxylamine derivatives, derivatization methods are typically employed to enhance detection sensitivity and selectivity [17] [18].

The most widely used derivatization approach involves reaction with benzaldehyde to form stable benzaldoxime derivatives that exhibit enhanced ultraviolet absorption properties [18] [19]. This derivatization is typically performed as a pre-column procedure, allowing for reliable quantification at parts-per-million levels [18].

Chromatographic separation is commonly achieved using C18 reversed-phase columns with gradient elution systems employing aqueous phosphate buffer and acetonitrile as mobile phase components [17] [19]. Detection limits as low as 0.01 parts per million have been reported using optimized derivatization and separation conditions [20] [19].

| HPLC Parameter | Optimized Conditions | Detection Limit |

|---|---|---|

| Column | Ascentis Express C18 (150 × 4.6 mm, 2.7 μm) [19] | 0.01 ppm [20] |

| Mobile Phase | Phosphate buffer (pH 2.5) / Acetonitrile [17] | 0.03 ppm (quantification) [20] |

| Derivatization | Benzaldehyde (50°C, 30 min) [18] | 12-360 ppm (linear range) [18] |

| Detection | UV at 254 nm [19] | Signal-to-noise > 10:1 [20] |

Nuclear Magnetic Resonance Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of O-(4-Nitrobenzoyl)hydroxylamine through analysis of both proton and carbon-13 spectra [21] [22]. The compound exhibits characteristic resonances that enable unambiguous identification and purity assessment [21].

Proton Nuclear Magnetic Resonance spectra typically show distinctive patterns for the aromatic protons of the nitrobenzyl group, with coupling patterns and chemical shifts that reflect the electron-withdrawing effect of the nitro substituent [21]. The hydroxylamine protons appear as exchangeable signals, often broadened due to rapid exchange with trace moisture [21].

Carbon-13 Nuclear Magnetic Resonance provides complementary structural information, with the carbonyl carbon appearing at characteristic downfield chemical shifts around 160-170 parts per million [21]. The aromatic carbon signals show the expected substitution pattern consistent with the 4-nitrobenzoyl structure [22].

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation experiments, can be employed for complete structural assignment and to monitor potential impurities or decomposition products [21] [22]. These methods prove particularly valuable for analyzing complex reaction mixtures and optimizing synthetic procedures [22].

X-ray Diffraction Analysis

X-ray Diffraction analysis provides crucial information about the crystalline structure and solid-state properties of O-(4-Nitrobenzoyl)hydroxylamine [23]. This technique enables determination of unit cell parameters, space group symmetry, and atomic coordinates within the crystal lattice [23].

The crystallographic analysis reveals important details about intermolecular interactions, including hydrogen bonding patterns and molecular packing arrangements that influence physical properties such as melting point and solubility [23]. These structural insights prove valuable for understanding polymorphism and developing optimal crystallization conditions [23].

Powder X-ray Diffraction methods are commonly employed for routine quality control and polymorph identification, providing characteristic diffraction patterns that serve as fingerprints for specific crystalline forms [23]. The technique also enables quantitative phase analysis in mixtures and assessment of crystalline purity [23].

| XRD Parameter | Application | Information Obtained |

|---|---|---|

| Single Crystal | Structure determination [23] | Atomic coordinates, space group |

| Powder | Phase identification [23] | Polymorphs, crystallinity |

| Variable Temperature | Thermal analysis [23] | Phase transitions, stability |

| Residual Stress | Materials analysis [23] | Internal strain, orientation |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂O₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 182.13-182.14 | [1] [2] [3] |

| CAS Registry Number | 35657-36-4 | [1] [2] [3] |

| EINECS Number | 241-512-6 | [2] |

| Physical State (20°C) | Solid | [1] [4] |

| Appearance | White to Light yellow powder to crystal | [1] [4] |

| Color | White to Light yellow | [1] [4] |

| Density (g/cm³) | 1.441±0.06 (Predicted) | [2] [5] |

| Storage Temperature | 0-10°C (Refrigerated) | [1] [4] |

| Conditions to Avoid | Air Sensitive, Heat Sensitive | [1] [4] |

Thermal Stability and Decomposition Pathways

O-(4-Nitrobenzoyl)hydroxylamine exhibits limited thermal stability, with melting points reported in the range of 85.0-109°C accompanied by decomposition [2] [4] [5]. The compound demonstrates heat sensitivity and requires refrigerated storage conditions between 0-10°C to maintain stability [1] [4]. The decomposition temperature varies between 85.0-109°C depending on the heating rate and atmospheric conditions [2] [4] [5].

The predicted boiling point of 361.4±44.0°C is theoretical, as the compound undergoes thermal decomposition well before reaching this temperature [2] [5]. The flash point is estimated at 172.4±28.4°C, though this value should be interpreted cautiously given the compound's decomposition behavior [5] [12]. Thermogravimetric analysis and differential scanning calorimetry studies would provide more detailed insights into the decomposition pathways, though specific thermal analysis data was not available in the reviewed literature.

The thermal instability likely results from the electron-withdrawing nature of both the nitro and carbonyl groups, which can facilitate bond cleavage and rearrangement reactions at elevated temperatures. The hydroxylamine functionality is particularly susceptible to thermal degradation, potentially leading to nitrogen oxide evolution and benzyl radical formation [13] [14].

Table 2: Thermal Properties of O-(4-Nitrobenzoyl)hydroxylamine

| Property | Value | Source |

|---|---|---|

| Melting Point (°C) | 85.0-109 (decomposition) | [2] [4] [5] |

| Decomposition Temperature (°C) | 85.0-109 | [2] [4] [5] |

| Boiling Point (°C) | 361.4±44.0 (Predicted) | [2] [5] |

| Flash Point (°C) | 172.4±28.4 (Predicted) | [5] [12] |

| Predicted pKa | -2.68±0.70 (Predicted) | [2] [3] |

Solubility Profiles in Polar and Nonpolar Solvents

O-(4-Nitrobenzoyl)hydroxylamine demonstrates a distinctive solubility pattern characteristic of moderately polar organic compounds. The compound exhibits excellent solubility in polar organic solvents including ethanol, chloroform, dichloromethane, dimethyl sulfoxide, and methanol [15] [16] [17] [18]. This solubility profile reflects the compound's amphiphilic nature, possessing both polar functional groups (nitro, carbonyl, hydroxylamine) and a nonpolar aromatic system.

In contrast, the compound shows poor solubility in water, being described as insoluble to slightly soluble in aqueous media [17] [18] [12]. This hydrophobic behavior is attributed to the predominant aromatic character and the inability of the molecular structure to form extensive hydrogen bonding networks with water molecules. The water solubility is listed as "slightly soluble" by some sources, suggesting minimal dissolution under specific conditions [12].

The compound is essentially insoluble in nonpolar solvents such as hexane and other hydrocarbons [17] [18]. This behavior aligns with the presence of multiple polar functional groups that cannot be solvated by nonpolar media. The optimal solvents for dissolution and recrystallization procedures include halogenated solvents like dichloromethane and chloroform, as well as polar protic solvents such as ethanol and methanol [16] [17] [18].

Table 3: Solubility Profile of O-(4-Nitrobenzoyl)hydroxylamine

| Solvent Type | Solubility | Notes | Source |

|---|---|---|---|

| Water | Insoluble/Slightly soluble | Poor solubility in aqueous media | [17] [18] [12] |

| Ethanol | Soluble | Good solubility in polar protic solvents | [17] [18] |

| Chloroform | Soluble | Good solubility in halogenated solvents | [17] [18] |

| Dichloromethane | Soluble | Good solubility in halogenated solvents | [16] |

| DMSO | Soluble | Good solubility in polar aprotic solvents | [15] |

| Methanol | Soluble | Good solubility in polar protic solvents | [15] |

| Nonpolar solvents | Insoluble | Poor solubility in hydrocarbons | [17] [18] |

Spectroscopic Signatures (Infrared, Ultraviolet-Visible, Mass Spectrometry)

Infrared Spectroscopy

O-(4-Nitrobenzoyl)hydroxylamine exhibits characteristic infrared absorption bands that reflect its functional group composition. The carbonyl stretch of the ester linkage appears in the range of 1740-1750 cm⁻¹, consistent with aromatic ester compounds [19] [20] [21]. The nitro group displays asymmetric stretching vibrations between 1520-1560 cm⁻¹, characteristic of para-substituted nitrobenzenes [19] [20].

Aromatic carbon-hydrogen stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the nitrogen-oxygen bond of the hydroxylamine moiety contributes absorptions in the 1200-1300 cm⁻¹ range [19] [20]. The hydroxylamine nitrogen-hydrogen stretches likely appear as broad absorptions in the 3200-3600 cm⁻¹ region, though these may overlap with aromatic stretches [22].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of O-(4-Nitrobenzoyl)hydroxylamine reveals characteristic chemical shifts for the aromatic protons appearing between 7.7-8.3 parts per million [23] [24] [25]. The hydroxylamine protons exhibit variable chemical shifts between 5.3-11.4 parts per million, depending on the solvent and concentration due to hydrogen bonding effects [23] [24] [25]. In deuterated dimethyl sulfoxide, specific assignments have been reported with aromatic protons appearing as distinct multipets in the downfield region [26] [27].

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at mass-to-charge ratio 182, corresponding to the molecular weight of the compound [23] [24]. Fragmentation patterns typically involve loss of the nitro group (loss of 46 mass units) and cleavage of the ester bond, producing characteristic fragment ions that can be used for structural confirmation [23].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of O-(4-Nitrobenzoyl)hydroxylamine is dominated by the para-nitrobenzoyl chromophore, with maximum absorption estimated in the 250-300 nanometer range [28] [29]. The nitrobenzoyl group provides strong electronic transitions due to π-π* and n-π* transitions within the aromatic system and nitro functionality [29] [30]. The molar extinction coefficient for related nitrobenzoyl compounds suggests significant absorptivity in this spectral region [29].

Table 4: Spectroscopic Characteristics of O-(4-Nitrobenzoyl)hydroxylamine

| Technique | Parameter/Peak | Value/Range | Source |

|---|---|---|---|

| IR Spectroscopy | C=O stretch (ester) | 1740-1750 cm⁻¹ | [19] [20] [21] |

| IR Spectroscopy | N-O stretch | 1200-1300 cm⁻¹ | [19] [20] |

| IR Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ | [19] [20] |

| IR Spectroscopy | Nitro group (asymmetric) | 1520-1560 cm⁻¹ | [19] [20] |

| ¹H NMR | Aromatic protons | 7.7-8.3 ppm | [23] [24] [25] |

| ¹H NMR | NH₂ protons | 5.3-11.4 ppm | [23] [24] [25] |

| Mass Spectrometry | Molecular ion peak | M/z = 182 | [23] [24] |

| UV-Vis Spectroscopy | λmax (nitrobenzoyl chromophore) | 250-300 nm (estimated) | [28] [29] |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant